molecular formula C11H15BrO7 B13347231 (2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate

(2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B13347231
M. Wt: 339.14 g/mol
InChI Key: AVNRQUICFRHQDY-GWOFURMSSA-N
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Description

(2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate is a brominated derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the bromination of tetrahydropyran derivatives. One common method is the bromination of tetrahydropyran-3,4,5-triol with bromine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted tetrahydropyran derivatives.

    Reduction: Formation of tetrahydropyran.

    Oxidation: Formation of tetrahydropyran-2-one or tetrahydropyran-2-aldehyde.

Scientific Research Applications

(2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate depends on its specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the bromine atom is replaced by a hydrogen atom, resulting in the formation of a more reduced compound.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate: A similar compound with a methyl group instead of a bromine atom.

    (2S,3R,4R,5R)-5-Acetoxymethyltetrahydrofuran-2,3,4-triyl triacetate: Another similar compound with an acetoxymethyl group.

Uniqueness

(2S,3R,4R,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C11H15BrO7

Molecular Weight

339.14 g/mol

IUPAC Name

[(3R,4R,5R,6S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate

InChI

InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10-,11-/m1/s1

InChI Key

AVNRQUICFRHQDY-GWOFURMSSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@@H]1OC(=O)C)OC(=O)C)Br

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br

Origin of Product

United States

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